5-Carboxy SU 5402
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Overview
Description
5-Carboxy SU 5402 is an intermediate in the production of SU 5402 . It has a molecular formula of C18H16N2O5 and a molecular weight of 340.33 . It is a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), fibroblast growth factor receptor 1 (FGFR1), and platelet-derived growth factor receptor beta (PDGFRβ) .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of this compound. It is typically produced as an intermediate in the production of SU 5402 .Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact structure and arrangement of these atoms could not be found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 340.33 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.Scientific Research Applications
Supramolecular Chemistry
- Benzene-1,3,5-tricarboxamide (BTA) derivatives have been highlighted for their supramolecular self-assembly into nanometer-sized rod-like structures, stabilized by threefold H-bonding. These assemblies are notable for applications in nanotechnology, polymer processing, and potentially in biomedical fields due to their multivalent nature and self-assembly capabilities. This insight into BTAs underscores the relevance of carboxylated compounds in creating structured, functional materials for various scientific applications (Cantekin, de Greef, & Palmans, 2012).
Biomedical Applications
- Carboxymethyl Chitosans , a water-soluble derivative of chitosan enhanced with carboxymethyl groups, exhibit improved biocompatibility, moisture retention, viscosity, and antimicrobial properties. These characteristics make them suitable for hydrogels, wound healing applications, drug delivery, bioimaging, biosensors, and gene therapy applications. The modification of chitosan with carboxymethyl groups illustrates the utility of carboxylated compounds in developing biomaterials for a wide range of biomedical applications (Upadhyaya, Singh, Agarwal, & Tewari, 2013).
Carboxylic Acids in Environmental and Biotechnological Applications
- The study of carboxylic acids (CAs) in environmental detoxification and biotechnology underlines the importance of these compounds in reducing pollutants like Cr(VI) to less toxic forms (Cr(III)) through environmentally friendly processes. The mechanisms involve coordination with metals or direct electron donation, highlighting the potential of CAs in remediation applications and their role in understanding the environmental behavior of carboxylated compounds (Jiang et al., 2019).
Mechanism of Action
Target of Action
5-Carboxy SU 5402 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) . These receptors play a crucial role in cell proliferation, differentiation, and migration .
Mode of Action
The compound acts as a competitive inhibitor of the tyrosine kinase activity of FGFR1 . It binds to the ATP-binding site on the FGFR, thereby preventing the phosphorylation and activation of the receptor . This inhibition disrupts the signal transduction pathways regulated by these receptors .
Biochemical Pathways
The inhibition of FGFR and VEGFR by this compound affects multiple biochemical pathways. For instance, it inhibits the embryonic left-right determination pathway . It also attenuates the integrin β4-induced differentiation of neural stem cells .
Result of Action
The inhibition of FGFR and VEGFR by this compound leads to a decrease in cell proliferation and migration, thereby exhibiting potent anticancer activity in vitro and in vivo . It also supports the self-renewal of mouse embryonic stem cells (mESCs) .
Biochemical Analysis
Biochemical Properties
5-Carboxy SU 5402 plays a significant role in biochemical reactions, particularly as an intermediate in the production of SU 5402 . SU 5402 interacts with enzymes such as VEGFR and FGFR, inhibiting their activity . These interactions are crucial in regulating various cellular processes, including cell proliferation and differentiation .
Cellular Effects
The cellular effects of this compound are primarily mediated through its product, SU 5402. SU 5402 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It inhibits the activity of VEGFR and FGFR, which are involved in cell growth and angiogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to SU 5402, which exerts its effects at the molecular level. SU 5402 binds to VEGFR and FGFR, inhibiting their tyrosine kinase activity . This inhibition leads to a decrease in downstream signaling, affecting gene expression and cellular functions .
Temporal Effects in Laboratory Settings
Its product, SU 5402, has been shown to have potent anticancer activity both in vitro and in vivo .
Dosage Effects in Animal Models
Its product, SU 5402, has been shown to exhibit antifibrotic activity in various animal models of cardiac disease .
Metabolic Pathways
Its product, SU 5402, is known to inhibit the activity of VEGFR and FGFR, which are involved in several metabolic pathways .
properties
IUPAC Name |
4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-9-10(6-7-15(21)22)14(19-16(9)18(24)25)8-12-11-4-2-3-5-13(11)20-17(12)23/h2-5,8,19H,6-7H2,1H3,(H,20,23)(H,21,22)(H,24,25)/b12-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNIKEXQACPSPW-WQLSENKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)/C=C\2/C3=CC=CC=C3NC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741302 |
Source
|
Record name | 4-(2-Carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
258831-77-5 |
Source
|
Record name | 4-(2-Carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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